Butyl 2-hydroxy-3-methylbutanoate
Description
Methyl 2-hydroxy-3-methylbutanoate (CAS: 17417-00-4) is an ester derived from 2-hydroxy-3-methylbutanoic acid and methanol. Its molecular formula is C₆H₁₂O₃, with a molecular weight of 132.16 g/mol . This compound features a hydroxyl group and a methyl branch on the carbon chain, enhancing its polarity compared to simpler esters. It is listed under multiple synonyms, including 2-hydroxy-3-methylbutyric acid methyl ester and Butanoic acid, 2-hydroxy-3-methyl-, methyl ester .
Properties
CAS No. |
61574-62-7 |
|---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
butyl 2-hydroxy-3-methylbutanoate |
InChI |
InChI=1S/C9H18O3/c1-4-5-6-12-9(11)8(10)7(2)3/h7-8,10H,4-6H2,1-3H3 |
InChI Key |
VXUVBOGICLWRNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(C(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butyl 2-hydroxy-3-methylbutanoate typically involves the esterification of 2-hydroxy-3-methylbutanoic acid with butanol. This reaction is catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Butyl 2-hydroxy-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be used under basic conditions.
Major Products:
Oxidation: 2-keto-3-methylbutanoate or 2-hydroxy-3-methylbutanoic acid.
Reduction: Butyl 2-hydroxy-3-methylbutanol.
Substitution: Butyl 2-amino-3-methylbutanoate.
Scientific Research Applications
Chemistry: Butyl 2-hydroxy-3-methylbutanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study metabolic pathways involving esters and their derivatives.
Industry: In the industrial sector, this compound is used in the formulation of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of Butyl 2-hydroxy-3-methylbutanoate involves its interaction with various molecular targets, depending on the context of its use. For instance, in metabolic pathways, it may be hydrolyzed by esterases to release the corresponding acid and alcohol, which can then participate in further biochemical reactions.
Comparison with Similar Compounds
Key Physical and Chemical Properties
The table below compares methyl 2-hydroxy-3-methylbutanoate with butyl acetate, butyl carbitol acetate, and 3-hydroxy-2-methylbutanoic acid (parent acid):
Structural and Functional Insights
- Its methyl branch may sterically hinder reactivity in certain reactions .
- Its lower molecular weight and linear structure contribute to a lower boiling point (126°C) and volatility. Reported water solubility (6.5 g/100g) conflicts with literature values (~0.7 g/100g), suggesting possible data discrepancies .
- Butyl Carbitol Acetate : Contains ether and ester functionalities, resulting in a high boiling point (246.7°C) and compatibility with high-temperature industrial processes. Its extended carbon chain reduces water solubility despite polar groups .
- 3-Hydroxy-2-Methylbutanoic Acid: The parent acid exhibits higher water solubility due to its carboxylic acid group. It serves as a precursor for ester synthesis .
Discrepancies and Limitations
- The unusually high water solubility reported for butyl acetate (6.5 g/100g) contradicts established literature, possibly due to measurement errors or mislabeling in the evidence .
- Data gaps exist for methyl 2-hydroxy-3-methylbutanoate’s boiling point and solubility, necessitating further experimental validation.
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